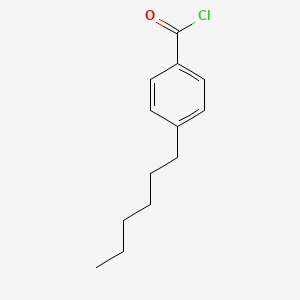

4-Hexylbenzoyl chloride

Description

Overview of Benzoyl Chloride Derivatives in Organic Synthesis

Benzoyl chloride and its derivatives are a class of organic compounds widely employed in organic synthesis. vynova-group.comchemmethod.com They are acyl chlorides, characterized by a carbonyl group single-bonded to a chlorine atom, which in turn is attached to a benzene (B151609) ring. This arrangement makes them highly reactive and versatile reagents, primarily used for benzoylation – the introduction of a benzoyl group into a molecule. medcraveonline.com

The reactivity of benzoyl chloride derivatives stems from the electrophilic nature of the carbonyl carbon, which is susceptible to nucleophilic attack. This property allows for the facile synthesis of a wide array of organic compounds, including esters, amides, and ketones. chemmethod.comontosight.ai The specific properties and applications of a benzoyl chloride derivative can be tailored by introducing different substituents onto the benzene ring. These substituents can influence the compound's reactivity, solubility, and other physicochemical characteristics. wikipedia.org

Significance of the 4-Hexyl Substituent in Chemical Research

The presence of a 4-hexyl substituent on the benzoyl chloride ring is of particular importance in chemical research. This alkyl group, a six-carbon chain, imparts a significant degree of lipophilicity to the molecule. nih.gov This increased solubility in organic solvents is a crucial advantage in many synthetic procedures, facilitating reactions and purification processes. uwo.ca

Furthermore, the 4-hexyl group plays a vital role in the design of liquid crystals and polymers. In liquid crystal applications, the long alkyl chain contributes to the molecule's anisotropic shape, which is essential for the formation of liquid crystalline phases. ontosight.ai In the realm of polymer science, the hexyl group can enhance the solubility and processability of the resulting polymers, making them more amenable to fabrication into films and fibers. uwo.ca

Evolution of Research on 4-Hexylbenzoyl Chloride and its Applications

Research into this compound has evolved from its initial use as a simple acylating agent to its current status as a key component in the synthesis of sophisticated materials. Early studies likely focused on its fundamental reactivity and the synthesis of simple organic molecules. However, as the demand for advanced materials with tailored properties grew, so did the interest in this versatile compound.

In recent years, this compound has found significant application in the synthesis of:

Liquid Crystals: The compound is a precursor for various liquid crystalline materials, where the 4-hexyl group helps to induce and stabilize the desired mesophases. ontosight.ai

Polymers: It is used as a monomer or a modifying agent in the synthesis of polymers with enhanced solubility and specific optical or electronic properties. uwo.cascielo.br

Pharmaceutical Intermediates: this compound serves as a building block in the synthesis of complex organic molecules with potential biological activity. ontosight.airesearchgate.netmdpi.comanalis.com.myresearchgate.net

Chemical and Physical Properties

| Property | Value |

| Molecular Formula | C13H17ClO nih.gov |

| Molecular Weight | 224.73 g/mol sigmaaldrich.com |

| Appearance | Clear yellow to light brown liquid chemdad.com |

| Density | 1.029 g/mL at 25 °C sigmaaldrich.com |

| Boiling Point | 176-177 °C at 22 mmHg vwr.com |

| Flash Point | >110 °C (>230 °F) vwr.com |

| Refractive Index | n20/D 1.5256 sigmaaldrich.com |

Spectroscopic Data

| Spectroscopy | Data |

| ¹³C NMR | Spectra available, confirms the presence of 13 distinct carbon environments. nih.gov |

| ¹H NMR | Spectra available, shows characteristic signals for the aromatic and aliphatic protons. mdpi.com |

| Mass Spectrometry | GC-MS data shows a top peak at m/z 189. nih.gov |

| Infrared (IR) | FTIR spectra show characteristic peaks for the carbonyl group (C=O) and other functional groups. nih.gov |

| Raman | FT-Raman spectra are also available for this compound. nih.gov |

Structure

3D Structure

Properties

IUPAC Name |

4-hexylbenzoyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17ClO/c1-2-3-4-5-6-11-7-9-12(10-8-11)13(14)15/h7-10H,2-6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XRAHLPNMIIAEPP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCC1=CC=C(C=C1)C(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17ClO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7068558 | |

| Record name | Benzoyl chloride, 4-hexyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7068558 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

224.72 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

50606-95-6 | |

| Record name | 4-Hexylbenzoyl chloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=50606-95-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzoyl chloride, 4-hexyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0050606956 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzoyl chloride, 4-hexyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzoyl chloride, 4-hexyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7068558 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-hexylbenzoyl chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.051.480 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for 4 Hexylbenzoyl Chloride

Classical Preparative Routes and Optimization Strategies

The conversion of 4-hexylbenzoic acid to its corresponding acyl chloride is most traditionally achieved through the use of strong chlorinating agents. ontosight.ai These methods are well-established in organic synthesis for their reliability and effectiveness.

Reaction of 4-Hexylbenzoic Acid with Thionyl Chloride

The reaction between 4-hexylbenzoic acid and thionyl chloride (SOCl₂) represents a cornerstone for the synthesis of 4-hexylbenzoyl chloride. ontosight.aigoogle.com This process involves the conversion of the carboxylic acid's hydroxyl group into a superior leaving group, which is subsequently displaced by a chloride ion. masterorganicchemistry.com The reaction mechanism proceeds through an intermediate chlorosulfite ester. masterorganicchemistry.com

Key byproducts of this reaction are sulfur dioxide (SO₂) and hydrogen chloride (HCl), both of which are gaseous and evolve from the reaction mixture, driving the reaction to completion. masterorganicchemistry.comresearchgate.net Due to the release of these toxic fumes, the procedure must be conducted within a well-ventilated fume hood. researchgate.net Optimization strategies often involve using an excess of thionyl chloride, which can be removed by distillation under vacuum upon completion of the reaction. researchgate.net The purity of the resulting benzoyl chloride can be further enhanced by distillation. researchgate.net

Reaction of 4-Hexylbenzoic Acid with Phosphorus Pentachloride

An alternative classical route employs phosphorus pentachloride (PCl₅) as the chlorinating agent. ontosight.ai This method is also highly effective for converting carboxylic acids to acyl chlorides. doubtnut.com In this reaction, the hydroxyl group of 4-hexylbenzoic acid is substituted by a chlorine atom from PCl₅. doubtnut.com

The general chemical equation for this transformation is: C₆H₅(CH₂)₅COOH + PCl₅ → C₆H₅(CH₂)₅COCl + POCl₃ + HCl doubtnut.comquora.com

The reaction yields phosphorus oxychloride (POCl₃) and hydrogen chloride (HCl) as byproducts. doubtnut.comquora.com The reaction is typically vigorous, and like the thionyl chloride method, produces HCl gas. youtube.com

Table 1: Comparison of Classical Synthesis Routes for this compound

| Feature | Reaction with Thionyl Chloride (SOCl₂) | Reaction with Phosphorus Pentachloride (PCl₅) |

| Primary Reagent | Thionyl Chloride | Phosphorus Pentachloride |

| Precursor | 4-Hexylbenzoic Acid | 4-Hexylbenzoic Acid |

| Main Product | This compound | This compound |

| Byproducts | Sulfur Dioxide (SO₂), Hydrogen Chloride (HCl) | Phosphorus Oxychloride (POCl₃), Hydrogen Chloride (HCl) |

| Key Advantage | Gaseous byproducts are easily removed, driving the reaction forward. masterorganicchemistry.com | Highly effective and a well-established alternative. ontosight.ai |

Emerging Synthetic Approaches

Beyond classical preparations, this compound serves as a key reactant in several advanced synthetic methodologies, demonstrating its utility in constructing more complex molecular architectures.

Friedel-Crafts Acylation Methodologies

This compound is an effective acylating agent in Friedel-Crafts reactions. nih.gov This electrophilic aromatic substitution allows for the introduction of the 4-hexylbenzoyl group onto an aromatic ring. organic-chemistry.orgwikipedia.org The reaction typically involves treating an arene, such as benzene (B151609), with this compound in the presence of a stoichiometric amount of a Lewis acid catalyst, commonly aluminum chloride (AlCl₃). nih.govwikipedia.org

The Lewis acid activates the acyl chloride by forming an acylium ion, a potent electrophile, which is then attacked by the aromatic ring. wikipedia.orgmasterorganicchemistry.com A notable application is the reaction of this compound with benzene, catalyzed by AlCl₃, to produce (4-n-hexylphenyl)(phenyl)methanone. nih.gov A key feature of Friedel-Crafts acylation is that the ketone product is deactivated towards further substitution, preventing polyacylation. organic-chemistry.org

Diazomethane (B1218177) and Hydrobromic Acid Quenching for α-Bromoketone Synthesis

This compound can be converted into α-bromoketones through a multi-step process involving diazomethane. This transformation is related to the Nierenstein reaction, which describes the conversion of an acid chloride into a haloketone using diazomethane. wikipedia.org In the initial step, the acyl chloride reacts with diazomethane. stackexchange.com This process must be carefully controlled, as excess diazomethane can act as a base, leading to an unreactive neutral diazoketone intermediate. wikipedia.org The diazoketone can then be treated with hydrogen bromide (HBr) to yield the corresponding α-bromoketone. This sequence provides a method for inserting a methylene (B1212753) group adjacent to the carbonyl and halogenating it.

Catalytic Systems in this compound Synthesis

While the classical syntheses of this compound typically rely on stoichiometric amounts of chlorinating agents, the broader context of its reactivity heavily involves catalytic systems. In Friedel-Crafts acylations, Lewis acids like aluminum chloride (AlCl₃) or iron(III) chloride (FeCl₃) are indispensable catalysts for activating the acyl chloride. wikipedia.orgmasterorganicchemistry.com Research into more environmentally benign and recoverable catalysts is ongoing. For instance, solid acid catalysts, such as those based on zirconium and titanium, have been studied for related esterification reactions, indicating a potential direction for greener syntheses. researchgate.net Furthermore, in subsequent reactions, such as the synthesis of 1-(4-hexylbenzoyl)-3-methylthiourea, a triethylamine (B128534) catalyst is used to facilitate the acylation reaction between this compound and N-methylthiourea. researchgate.netmdpi.com

Role of Triethylamine as a Catalyst

In the context of reactions involving this compound, triethylamine (TEA) primarily functions as an acid scavenger rather than a true catalyst. During acylation reactions, where this compound reacts with nucleophiles such as amines or thioureas, hydrogen chloride (HCl) is generated as a byproduct. This acidic byproduct can protonate the nucleophile or other basic species in the reaction mixture, rendering them non-nucleophilic and halting or slowing the desired reaction.

Triethylamine, a tertiary amine, is a sufficiently strong base to neutralize the generated HCl, forming triethylammonium (B8662869) chloride. This process effectively removes the acid from the reaction medium, allowing the acylation to proceed to completion. For instance, in the synthesis of 1-(4-hexylbenzoyl)-3-methylthiourea, this compound is reacted with 1-methylthiourea using triethylamine. mdpi.com The mixture is refluxed for several hours to facilitate the acylation. mdpi.com Similarly, triethylamine is used as the base when converting this compound to its corresponding N,O-dimethylhydroxylamine amide. nih.gov By preventing the buildup of acid, triethylamine ensures that the nucleophile remains active and drives the equilibrium towards the formation of the acylated product. mdpi.comnih.gov

Application of 4-Dimethylaminopyridine (B28879) (DMAP)

4-Dimethylaminopyridine (DMAP) is employed as a highly efficient acylation catalyst in syntheses involving this compound, particularly when dealing with less reactive nucleophiles or when milder reaction conditions are required. scielo.brwhiterose.ac.uk Unlike triethylamine, which acts as a stoichiometric base, DMAP is a true nucleophilic catalyst used in substoichiometric amounts. scielo.br

The catalytic cycle of DMAP involves its initial reaction with this compound to form a highly reactive intermediate, the N-(4-hexylbenzoyl)pyridinium salt. This salt is significantly more electrophilic and susceptible to nucleophilic attack than the starting this compound. A primary nucleophile in the reaction mixture then readily attacks this activated intermediate, leading to the formation of the final acylated product and the regeneration of the DMAP catalyst.

A practical application is seen in the synthesis of 10-(4-(hexyl)benzoyl)-10H-phenoxazine, where this compound is reacted with phenoxazine (B87303). scielo.br In this procedure, both triethylamine (as the stoichiometric base) and a catalytic amount of DMAP are added, and the mixture is heated to reflux for an extended period. scielo.br The use of DMAP is crucial for accelerating the reaction, which might otherwise be slow or inefficient. It has also been utilized in reactions to create functionalized fullerene derivatives, where it facilitates the reaction of a nucleophile with this compound. whiterose.ac.uk

Purity Assessment and Scale-Up Considerations in Synthesis

The utility of this compound in further synthetic applications is contingent upon its purity. A comprehensive assessment is therefore critical. This is typically achieved through a combination of physical property measurements and modern analytical techniques. Commercially available this compound is often cited with a purity of 98%. aliyuncs.comsigmaaldrich.comvwr.comcymitquimica.com

Purity Assessment Methods:

Physical Constants: Basic purity checks involve measuring physical constants such as the boiling point (176-177 °C at 22 mmHg), density (1.029 g/mL at 25 °C), and refractive index (n20/D 1.5256). sigmaaldrich.comvwr.com

Spectroscopic Analysis: For definitive structural confirmation and purity analysis, a suite of spectroscopic methods is employed.

FTIR Spectroscopy: Infrared spectroscopy is used to confirm the presence of key functional groups, notably the characteristic strong carbonyl (C=O) stretch of the acyl chloride. mdpi.comnih.gov

NMR Spectroscopy: Both ¹H-NMR and ¹³C-NMR are used to verify the chemical structure by showing the specific chemical shifts and integrations of protons and carbons in the hexyl chain and the benzoyl moiety. mdpi.comnih.gov

Mass Spectrometry: This technique confirms the molecular weight of the compound (224.73 g/mol ). mdpi.comnih.gov

Chromatographic Techniques: Methods like Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography (HPLC), and Liquid Chromatography-Mass Spectrometry (LC-MS) are invaluable for quantifying purity and identifying trace impurities. nih.govbldpharm.com

Interactive Table: Physical and Analytical Data for this compound

| Property | Value | Reference(s) |

| Molecular Formula | C₁₃H₁₇ClO | vwr.comnih.gov |

| Molecular Weight | 224.73 g/mol | sigmaaldrich.comnih.gov |

| Appearance | Liquid | sigmaaldrich.com |

| Purity | 98% | aliyuncs.comsigmaaldrich.comcymitquimica.com |

| Boiling Point | 176-177 °C / 22 mmHg | vwr.com |

| Density | 1.029 g/mL at 25 °C | sigmaaldrich.com |

| Refractive Index | n20/D 1.5256 | sigmaaldrich.com |

Scale-Up Considerations: Transitioning the synthesis of this compound or its subsequent reactions from a laboratory setting to an industrial scale introduces several challenges:

Purification: While laboratory-scale purification may rely on column chromatography, this method is often not economically viable for large-scale production. scielo.br Alternative, more scalable methods such as vacuum distillation or recrystallization of solid derivatives become necessary. mdpi.com

Thermal Management: The reaction of 4-hexylbenzoic acid with chlorinating agents like thionyl chloride, and the subsequent acylation reactions, are often exothermic. Effective heat dissipation and temperature control are crucial on a large scale to prevent runaway reactions and the formation of byproducts.

Reagent Handling: this compound is a corrosive material. sigmaaldrich.com Handling large quantities requires specialized equipment and stringent safety protocols to manage its reactivity and the safe disposal of byproducts like HCl and excess reagents.

Cost-Effectiveness: The choice of reagents, catalysts, and solvents must be re-evaluated for cost and availability at an industrial scale. The efficiency and recyclability of catalysts like DMAP become important economic factors.

Acylation Reactions with Nitrogen-Containing Nucleophiles

This compound is a reactive acylating agent, readily participating in reactions with various nitrogen-containing nucleophiles. These reactions are characterized by the substitution of the chlorine atom by the nucleophilic nitrogen, leading to the formation of a new carbon-nitrogen bond.

Formation of Amides and Substituted Amides

The reaction of this compound with primary and secondary amines is a classic example of nucleophilic acyl substitution, yielding N-substituted amides. The reaction proceeds through a nucleophilic addition-elimination mechanism. chemguide.co.uk The lone pair of electrons on the nitrogen atom of the amine attacks the electrophilic carbonyl carbon of the this compound. chemguide.co.uk This initial attack forms a tetrahedral intermediate. Subsequently, the intermediate collapses, reforming the carbonyl double bond and eliminating the chloride ion as a leaving group. A final deprotonation step, often facilitated by a second equivalent of the amine or another base, yields the stable amide product and an ammonium (B1175870) salt. chemguide.co.uk

This reactivity is harnessed in various synthetic applications. For instance, this compound has been used in the synthesis of 6,6′-bis(hexylbenzoylamino)-2,2′-bipyridine. sigmaaldrich.com It is also employed in the creation of combinatorial libraries of peptidomimetic aminothioether acids, where it serves as an acylating agent for primary and secondary amines. google.com In another example, it was reacted with N,O-dimethylhydroxylamine to form a Weinreb amide, a key intermediate in the synthesis of more complex molecules. nih.gov The reaction of this compound with fulleropyrrolidine derivatives has also been explored to enhance the solubility of the resulting products in non-polar solvents. whiterose.ac.uk

Synthesis of Thiourea (B124793) Derivatives

This compound also reacts with thiourea and its derivatives to form N-acylthioureas. These compounds have garnered significant interest due to their diverse biological activities.

The synthesis of 1-(4-hexylbenzoyl)-3-methylthiourea has been successfully achieved by reacting this compound with N-methylthiourea. researchgate.netmdpi.commdpi.comresearchgate.netsemanticscholar.org This acylation reaction is typically carried out using a reflux method with a triethylamine catalyst in a solvent like tetrahydrofuran. mdpi.com N-methylthiourea acts as the nucleophile, attacking the carbonyl carbon of the this compound. mdpi.comsemanticscholar.org The resulting product, 1-(4-hexylbenzoyl)-3-methylthiourea, has been identified and characterized using various spectroscopic methods. researchgate.netmdpi.comresearchgate.netsemanticscholar.org

Reaction Scheme for the Synthesis of 1-(4-hexylbenzoyl)-3-methylthiourea

| Reactant 1 | Reactant 2 | Catalyst | Product |

| This compound | N-methylthiourea | Triethylamine | 1-(4-hexylbenzoyl)-3-methylthiourea |

Table 1: Summary of the reaction to synthesize 1-(4-hexylbenzoyl)-3-methylthiourea. researchgate.netmdpi.com

The reactivity of benzoyl chloride derivatives in acylation reactions is significantly influenced by the nature of the substituents on the phenyl ring. Electron-donating groups (EDGs) and electron-withdrawing groups (EWGs) can alter the electrophilicity of the carbonyl carbon and thereby affect the reaction rate.

In the context of reactions with thiourea derivatives, studies have shown that the presence of an EDG, such as the hexyl group in this compound, can influence the properties of the resulting thiourea derivative. researchgate.net The hexyl group, being an electron-donating alkyl group, is thought to enhance the lipophilicity of the molecule. mdpi.comsemanticscholar.organalis.com.my

General studies on the synthesis of thiourea derivatives have highlighted the role of both EDGs and EWGs in modulating the biological activity of these compounds. analis.com.my For instance, the introduction of an EDG like a methoxy (B1213986) group can activate the phenyl ring through a resonance effect. analis.com.my Conversely, an EWG like a nitro group or a halogen can deactivate the ring by withdrawing electron density, which can also stabilize the resulting compound. analis.com.my The electronic effect of these substituents, whether donating or withdrawing, has been shown to be a significant factor in the bioactivity of N-(phenylcarbamothioyl)benzamide derivatives, in some cases being more influential than lipophilic effects. analis.com.myresearchgate.net

Reactions with Oxygen-Containing Nucleophiles

This compound also undergoes acylation reactions with oxygen-containing nucleophiles, most notably in the formation of esters.

Esterification Reactions

Esterification using this compound involves the reaction of the acyl chloride with an alcohol. Similar to the reaction with amines, this is a nucleophilic acyl substitution. The oxygen atom of the alcohol's hydroxyl group acts as the nucleophile, attacking the carbonyl carbon of the this compound. This leads to a tetrahedral intermediate which then collapses, eliminating a chloride ion to form the ester. This type of reaction is a common method for synthesizing esters from carboxylic acid derivatives. ontosight.ai While specific examples of esterification reactions solely involving this compound are not extensively detailed in the provided search results, the general reactivity of benzoyl chlorides in forming esters is a fundamental concept in organic chemistry. ontosight.ai One study mentions the reaction of this compound with 10H-phenoxazine, describing it as an esterification between the NH group and thionyl chloride, which appears to be a mischaracterization as it should be an acylation of the amine. researchgate.net

Reactions with Carbon-Containing Nucleophiles

This compound readily reacts with various carbon nucleophiles, a characteristic that is fundamental to its application in organic synthesis for the creation of more complex molecules.

Friedel-Crafts Acylations with Aromatic Substrates.nih.govorganic-chemistry.org

The Friedel-Crafts acylation is a classic and effective method for introducing an acyl group onto an aromatic ring. organic-chemistry.org This electrophilic aromatic substitution reaction typically involves the use of an acyl chloride, such as this compound, and a Lewis acid catalyst, most commonly aluminum chloride (AlCl₃). nih.govlibretexts.org The reaction proceeds through the formation of a highly electrophilic acylium ion, which is then attacked by the electron-rich aromatic ring. organic-chemistry.org A key advantage of Friedel-Crafts acylation over alkylation is that the product, an aryl ketone, is deactivated towards further substitution, thus preventing polyacylation and leading to monoacylated products. organic-chemistry.org

A specific application of the Friedel-Crafts acylation is the synthesis of (4-n-Hexylphenyl)(phenyl)methanone. In a documented procedure, this compound is reacted with benzene in the presence of aluminum chloride (AlCl₃). nih.gov This reaction results in the formation of the corresponding ketone, (4-n-hexylphenyl)(phenyl)methanone. nih.gov This ketone can then serve as a precursor for the synthesis of other complex molecules. nih.gov

Formation of Cyanohydrins.nih.gov

Following the synthesis of ketones such as (4-n-hexylphenyl)(phenyl)methanone, further reactions can be carried out at the carbonyl group. One such reaction is the formation of a cyanohydrin. For instance, (4-n-hexylphenyl)(phenyl)methanone can be treated with trimethylsilyl (B98337) cyanide (TMSCN) to yield a cyanohydrin derivative. nih.gov This reaction is a versatile method for introducing a cyano group and a hydroxyl group at the same carbon atom, opening pathways for further synthetic transformations. nih.gov In a specific example, the resulting cyanohydrin was subsequently reduced to form 2-(4-n-hexylphenyl)-2-phenylacetonitrile. nih.gov

Reactions in Polymer Synthesis.ontosight.aiuwo.ca

This compound is a valuable building block in the field of polymer chemistry, where it is utilized for monomer functionalization and in advanced polymerization techniques like Ring-Opening Metathesis Polymerization (ROMP). ontosight.aiuwo.ca The inclusion of the 4-hexylbenzoyl group can enhance the solubility and influence the electronic properties of the resulting polymers. uwo.ca

Monomer Functionalization for Polymerization.uwo.caamazonaws.com

The reactivity of the acyl chloride group in this compound allows for its attachment to various monomer units, thereby functionalizing them for subsequent polymerization. This strategy is employed to synthesize a wide range of polymers with tailored properties.

For example, this compound has been used to functionalize phenoxazine and carbazole-based monomers. amazonaws.comscienceandtechnology.com.vnscielo.br In one instance, it was reacted with phenoxazine to create a monomer, (4-hexylphenyl)(10H-phenoxazin-10-yl)methanone, which was then used in Suzuki-Miyaura polycondensation to form conjugated polymers with potential applications in organic solar cells. scienceandtechnology.com.vnscienceandtechnology.com.vnresearchgate.net Similarly, it has been used to acylate 2,7-dibromocarbazole, producing a monomer for Stille coupling polymerization to create thermoelectric polymers. amazonaws.com The 4-hexylbenzoyl group is often introduced to improve the solubility of the final polymers in common organic solvents. uwo.ca

| Starting Monomer | Reagent | Resulting Functionalized Monomer | Polymerization Method |

| Phenoxazine | This compound | (4-hexylphenyl)(10H-phenoxazin-10-yl)methanone | Suzuki-Miyaura Polycondensation |

| 2,7-Dibromocarbazole | This compound | N-(4-hexylbenzoyl)-2,7-dibromocarbazole | Stille Coupling |

| Goedken's macrocycle | This compound | Functionalized nickel(II) complex | Ring-Opening Metathesis Polymerization |

Ring-Opening Metathesis Polymerization (ROMP) Applications.uwo.ca

This compound plays a role in the synthesis of monomers designed for Ring-Opening Metathesis Polymerization (ROMP), a powerful technique for creating polymers with well-defined structures and low polydispersity. uwo.ca

In a specific study, this compound was used to functionalize Goedken's macrocycle. uwo.ca This functionalization was a key step in the synthesis of a nickel(II) complex-containing monomer. The purpose of introducing the 4-hexylbenzoyl substituent was to enhance the solubility of the target polymers. uwo.ca The resulting monomer was then polymerized via ROMP to produce side-chain metal-containing polymers. The polymerization in dichloromethane (B109758) yielded polymers with narrow molecular weight distributions, which is characteristic of a controlled polymerization process. uwo.ca

Another application involves the ipso-arylative ring-opening polymerization of 2-bromo-8-aryl-8H-indeno[2,1-b]thiophen-8-ol monomers. This process converts the monomer's diarylcarbinol groups into pendent conjugated aroylphenyl side chains, such as 2-(4-hexylbenzoyl)phenyl. The presence of these electron-withdrawing side chains significantly influences the optical and electronic properties of the resulting polythiophenes, leading to materials that are candidates for n-type organic semiconductors. osti.govresearchgate.net

Reactivity and Reaction Mechanisms Involving 4 Hexylbenzoyl Chloride

Specific Reaction Types

4-Hexylbenzoyl chloride is a pivotal reagent in the synthesis of advanced polymers, particularly through carbon-nitrogen (C-N) coupling reactions. Its primary function in this context is to introduce the 4-hexylbenzoyl group onto monomeric units prior to polymerization. This acyl substitution reaction, a type of acylation, typically involves the reaction of the acyl chloride with an amine or amide nitrogen. The attached hexylbenzoyl moiety often serves to enhance the solubility and processability of the resulting rigid-backbone polymers in common organic solvents, a crucial factor for their application in materials science.

A significant application of this strategy is in the synthesis of monomers for conjugated polymers used in organic electronics. Research has demonstrated the C-N coupling reaction between this compound and heterocyclic compounds like phenoxazine (B87303) to create functionalized monomers. researchgate.netscielo.br These monomers can then undergo polymerization through various methods, such as direct arylation polycondensation or Suzuki-Miyaura coupling, to yield high-molecular-weight polymers with tailored optoelectronic properties. researchgate.netscielo.br

Monomer Synthesis via C-N Coupling:

A common procedure involves the reaction of this compound with a primary or secondary amine-containing molecule, such as phenoxazine or N-methylthiourea. scielo.brissuu.comresearchgate.net The reaction is typically conducted in a suitable solvent and in the presence of a base to neutralize the hydrochloric acid byproduct. For instance, the synthesis of the monomer 10-(4-(hexyl)benzoyl)-10H-phenoxazine (M2) was achieved by reacting this compound with phenoxazine in the presence of triethylamine (B128534) and a 4-dimethylaminopyridine (B28879) catalyst. scielo.brissuu.com

| Reactant | Role | Amount (mmol) |

| This compound | Acylating Agent | 2.62 |

| Phenoxazine | Substrate | 2.18 |

| Tetrahydrofuran (THF) | Solvent | 10 mL |

| Triethylamine | Base | 2.18 |

| 4-Dimethylaminopyridine | Catalyst | 0.36 |

| Condition | Value | |

| Temperature | Reflux | |

| Time | 72 hours | |

| Data derived from a study on phenoxazine and diketopyrrolopyrrole based donor-acceptor conjugated polymers. scielo.brissuu.com |

Polymerization and Resulting Polymer Properties:

The monomers functionalized with the 4-hexylbenzoyl group are subsequently used in polymerization reactions. For example, the 10-(4-(hexyl)benzoyl)-10H-phenoxazine monomer was copolymerized with a dibromide of diketopyrrolopyrrole (DPP) via direct arylation polycondensation. scielo.br The presence of the hexylbenzoyl side chain contributed to the excellent solubility of the final polymer in solvents like chloroform (B151607) and toluene. scielo.br This solubility is critical for characterization and device fabrication. The resulting polymer (designated as P2) exhibited a high number average molecular weight (Mn) and a defined dispersity (Đ), indicating successful polymerization. scielo.br

| Polymer ID | Monomers | Polymerization Method | Mn ( g/mol ) | Dispersity (Đ) |

| P2 | 10-(4-(hexyl)benzoyl)-10H-phenoxazine + DPP-dibromide | Direct Arylation Polycondensation | 41,500 | 1.91 |

| Data for phenoxazine-based copolymer P2. scielo.br |

Similarly, this compound is used to synthesize other polymer precursors. The Ullmann-type C-N coupling of 4-hexylbenzamide (derived from the corresponding acyl chloride) with 3,3′-dibromo-2,2′-bithiophene yields N-(4-hexylbenzoyl)dithieno[3,2-b:2′,3′-d]pyrrole (HBDP), another key building block for donor-acceptor conjugated polymers. researchgate.netresearcher.life Furthermore, research into conductive polymers has involved the synthesis and investigation of poly(N-(4-hexylbenzoyl)-2,7-carbazolediyl) and its copolymers, where the C-N coupling reaction is fundamental to the monomer structure. acs.org

The consistent theme across these syntheses is the strategic use of this compound to create an amide linkage (a C-N bond), thereby attaching a solubilizing side chain to a monomer unit destined for incorporation into a high-performance polymer backbone.

Derivatization and Structural Modification of 4 Hexylbenzoyl Chloride

Synthesis of Functionalized Bipyridines

The synthesis of functionalized bipyridines is of significant interest due to their wide applications as ligands in coordination chemistry, catalysis, and materials science. The introduction of substituents onto the bipyridine core allows for the fine-tuning of their electronic and steric properties.

Preparation of 6,6′-bis(hexylbenzoylamino)-2,2′-bipyridine

The synthesis of 6,6′-bis(hexylbenzoylamino)-2,2′-bipyridine is achieved through the acylation of 6,6′-diamino-2,2′-bipyridine with 4-hexylbenzoyl chloride. This reaction typically proceeds via a nucleophilic acyl substitution mechanism, where the amino groups of the bipyridine attack the electrophilic carbonyl carbon of the acyl chloride.

The reaction is commonly carried out under Schotten-Baumann conditions. iitk.ac.inorganic-chemistry.orgwikipedia.orgbyjus.comchemistnotes.com This involves dissolving the diamine in a suitable solvent, often in the presence of a base to neutralize the hydrogen chloride byproduct that is formed. The base, typically an aqueous solution of sodium hydroxide or an organic base like pyridine, drives the reaction to completion. organic-chemistry.org

Reaction Scheme:

[Image of the reaction scheme showing sarcosine reacting with this compound to yield N-(4-Hexylbenzoyl)sarcosine]

Typical Reaction Parameters for Prato Reaction:

| Parameter | Condition |

| Reactants | C60 Fullerene, N-(4-Hexylbenzoyl)sarcosine, Paraformaldehyde |

| Solvent | Toluene or o-dichlorobenzene |

| Temperature | Reflux (typically 110-180 °C) |

| Reaction Time | 4-24 hours |

Preparation of Metal-Containing Macrocyclic Complexes

Goedken's macrocycle, a tetraazaannulene, and its derivatives are important ligands in coordination chemistry, capable of stabilizing various metal ions in different oxidation states. Functionalization of the macrocycle allows for the modulation of the electronic properties of the resulting metal complexes.

Functionalization of Goedken's Macrocycle

The functionalization of Goedken's macrocycle with this compound can be envisioned to occur at the nucleophilic methine positions of the macrocycle's backbone. This reaction would be an example of an acylation of a vinylogous amide. The enamine-like reactivity of the deprotonated macrocycle would allow for attack on the electrophilic this compound.

To achieve this, the macrocycle would first be deprotonated with a strong base, such as an organolithium reagent (e.g., n-butyllithium), to generate the dianion. This highly nucleophilic species would then readily react with two equivalents of this compound to yield the diacylated macrocycle.

Hypothetical Reaction Scheme:

Proposed Reaction Parameters:

| Parameter | Condition |

| Reactants | Goedken's Macrocycle, this compound |

| Base | n-Butyllithium or similar strong base |

| Solvent | Anhydrous Tetrahydrofuran (THF) |

| Temperature | -78 °C to room temperature |

| Reaction Time | 1-4 hours |

Synthesis of Carboxamidrazone Amides

Carboxamidrazones are a class of compounds containing the R-C(=N-NH2)-NH2 functional group. They can be acylated on the nitrogen atoms to form various derivatives with potential applications in medicinal chemistry and as ligands for metal complexes.

The reaction of a carboxamidrazone with this compound would lead to the formation of an N-acyl derivative. The acylation is expected to occur preferentially at the more nucleophilic amino group of the hydrazone moiety.

The reaction would typically be carried out in an inert solvent in the presence of a base to scavenge the HCl produced. The choice of base and reaction conditions would be crucial to control the selectivity of the acylation if multiple amino groups are present.

Hypothetical Reaction Scheme:

Proposed Reaction Parameters:

| Parameter | Condition |

| Reactants | Carboxamidrazone, this compound |

| Solvent | Dichloromethane (B109758), Chloroform (B151607), or Acetonitrile |

| Base | Triethylamine (B128534) or Pyridine |

| Temperature | 0 °C to room temperature |

| Reaction Time | 1-6 hours |

Fluorinated Carboxamidrazone Amide Synthesis

The synthesis of fluorinated carboxamidrazone amides from this compound represents a significant derivatization, introducing a complex and potentially biologically active moiety to the 4-hexylbenzoyl scaffold. This process involves a multi-step synthetic route, beginning with the conversion of the acid chloride to an intermediate that can then be reacted to form the target fluorinated carboxamidrazone amide. The introduction of fluorine is a key objective in this synthetic strategy, as the presence of fluorine atoms can significantly alter the physicochemical and biological properties of the resulting molecule, potentially enhancing cell permeability. scispace.com

A general synthetic pathway for the creation of fluorinated carboxamidrazone amides from acid chlorides provides a blueprint for this transformation. scispace.com This methodology is adaptable for this compound. The synthesis is conceptualized to proceed through the formation of an amidrazone, which is subsequently acylated and then subjected to fluorination.

The reaction sequence would commence with the reaction of this compound with a suitable hydrazine derivative to form a hydrazide. This intermediate would then be converted to a carboximidate, for example, by reaction with an orthoester. Subsequent reaction with an amine would yield the amidrazone. This amidrazone can then be acylated, and the resulting precursor can undergo fluorination.

Detailed research findings on the synthesis of libraries of pyridine carboxamidrazone derivatives and their subsequent fluorination have shown that such modifications are synthetically feasible and can lead to compounds with interesting biological activities. scispace.com While the specific substrate is different, the underlying chemical principles and transformations are applicable to the synthesis starting from this compound.

Below is a representative table outlining the conceptual synthetic steps and reagents that would be involved in the synthesis of a fluorinated carboxamidrazone amide starting from this compound, based on established general procedures for similar compounds. scispace.com

| Step | Transformation | Key Reagents and Conditions | Intermediate/Product |

| 1 | Hydrazide Formation | Hydrazine hydrate, suitable solvent (e.g., ethanol), reflux | 4-Hexylbenzohydrazide |

| 2 | Carboximidate Formation | Triethyl orthoformate, acid catalyst, heat | Ethyl 4-hexylbenzenecarboximidate |

| 3 | Amidrazone Formation | Ammonia or primary amine in a suitable solvent | 4-Hexylbenzamide oxime |

| 4 | Acylation | A suitable acylating agent (e.g., an acid anhydride or acid chloride) in the presence of a base | Acylated amidrazone derivative |

| 5 | Fluorination | An electrophilic fluorinating agent (e.g., Selectfluor®) | Fluorinated Carboxamidrazone Amide |

The characterization of the final fluorinated carboxamidrazone amide products would typically involve a suite of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and ¹⁹F NMR), mass spectrometry (MS), and infrared (IR) spectroscopy to confirm the structure and purity of the synthesized compounds.

Spectroscopic Characterization of 4 Hexylbenzoyl Chloride and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the carbon-hydrogen framework of a molecule. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the nuclei, their connectivity, and the number of different types of protons and carbons.

The ¹H NMR spectrum of 4-hexylbenzoyl chloride is characterized by distinct signals corresponding to the aromatic protons and the aliphatic protons of the hexyl chain. The aromatic region typically displays two doublets, a characteristic pattern for a 1,4-disubstituted benzene (B151609) ring. The protons ortho to the electron-withdrawing benzoyl chloride group are expected to be deshielded and resonate at a lower field (higher ppm) compared to the protons meta to this group.

The aliphatic protons of the hexyl group give rise to a series of signals in the upfield region of the spectrum. The terminal methyl (CH₃) group will appear as a triplet, while the methylene (B1212753) (CH₂) groups will present as multiplets, with the methylene group attached directly to the aromatic ring showing a characteristic triplet at a slightly downfield position due to the ring's deshielding effect.

For derivatives such as N-substituted 4-hexylbenzamides, the ¹H NMR spectrum will show additional signals. A broad singlet for the N-H proton is often observed in the downfield region for secondary amides. The chemical shifts of the aromatic and hexyl protons may experience slight shifts depending on the nature of the substituent on the nitrogen atom.

Table 1: Predicted ¹H NMR Chemical Shift Ranges for this compound

| Protons | Predicted Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| Aromatic (ortho to COCl) | 7.9 - 8.1 | Doublet |

| Aromatic (meta to COCl) | 7.2 - 7.4 | Doublet |

| Benzylic CH₂ | 2.6 - 2.8 | Triplet |

| Aliphatic (CH₂)₄ | 1.2 - 1.7 | Multiplet |

The ¹³C NMR spectrum of this compound provides information on all the carbon atoms in the molecule. The carbonyl carbon of the acid chloride is highly deshielded and appears at a characteristic downfield chemical shift, typically in the range of 165-180 ppm. hw.ac.uk The aromatic carbons will show four distinct signals for a 1,4-disubstituted ring, with the carbon attached to the carbonyl group (ipso-carbon) and the carbon attached to the hexyl group appearing at different chemical shifts from the protonated aromatic carbons. The carbons of the hexyl chain will resonate in the aliphatic region of the spectrum (typically 10-40 ppm). hw.ac.uk

In the case of amide and thioamide derivatives, the chemical shift of the carbonyl carbon will be altered. For amides, the carbonyl carbon is generally found in the range of 160-170 ppm. The conversion to a thioamide results in a significant downfield shift of this carbon's signal.

Table 2: Representative ¹³C NMR Chemical Shifts for this compound and its Derivatives

| Carbon | This compound (Predicted ppm) | 4-Hexylbenzamide (Predicted ppm) |

|---|---|---|

| C=O | 168 - 175 | 165 - 170 |

| Aromatic (C-CO) | 135 - 140 | 132 - 136 |

| Aromatic (C-Hexyl) | 145 - 150 | 142 - 147 |

| Aromatic (CH) | 128 - 132 | 127 - 130 |

| Benzylic CH₂ | ~35 | ~35 |

| Aliphatic (CH₂)₄ | 22 - 32 | 22 - 32 |

Infrared (IR) Spectroscopy

IR spectroscopy is an invaluable technique for the identification of functional groups within a molecule. The absorption of infrared radiation corresponds to the vibrational transitions of specific bonds.

The most prominent feature in the IR spectrum of this compound is the strong absorption band corresponding to the carbonyl (C=O) stretching vibration. For acyl chlorides, this band is typically observed at a high frequency, in the range of 1770-1815 cm⁻¹. uobabylon.edu.iq This high frequency is due to the inductive effect of the electronegative chlorine atom, which strengthens the C=O double bond.

Upon conversion to an amide, the carbonyl stretching frequency shifts to a lower wavenumber, generally appearing in the region of 1630-1690 cm⁻¹. This shift is a result of resonance, where the lone pair of electrons on the nitrogen atom delocalizes into the carbonyl group, weakening the C=O bond. In thioamides, the C=S stretching vibration is observed at a much lower frequency, typically in the range of 1000-1250 cm⁻¹, although it can be coupled with other vibrations.

Table 3: Characteristic Carbonyl and Related Stretching Frequencies

| Functional Group | Characteristic Absorption (cm⁻¹) |

|---|---|

| Acyl Chloride (C=O) | 1770 - 1815 |

| Amide (C=O) | 1630 - 1690 |

In addition to the carbonyl stretch, amide derivatives exhibit other characteristic IR absorption bands. For secondary amides (R-CO-NHR'), a prominent N-H stretching vibration is observed as a sharp peak in the region of 3300-3500 cm⁻¹. Another significant band is the N-H bending vibration (Amide II band), which appears around 1510-1570 cm⁻¹.

For thioamides, the C-N stretching vibration is often coupled with other vibrations and can be found in the region of 1200-1400 cm⁻¹. The N-H stretching and bending vibrations in thioamides are similar to those in amides.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its structural determination. In the mass spectrum of this compound, the molecular ion peak (M⁺) would be expected at an m/z value corresponding to its molecular weight. Due to the presence of chlorine, an M+2 peak with an intensity of about one-third of the molecular ion peak is also anticipated, reflecting the natural isotopic abundance of ³⁵Cl and ³⁷Cl. libretexts.org

A common fragmentation pathway for benzoyl chlorides is the loss of the chlorine radical to form a stable acylium ion. For this compound, this would result in a prominent peak at m/z corresponding to the [M-Cl]⁺ fragment. Further fragmentation of the hexyl chain is also expected, leading to a series of peaks separated by 14 mass units (CH₂). libretexts.org

For amide and thioamide derivatives, the fragmentation patterns will be different. Amides often undergo cleavage of the bond between the carbonyl group and the nitrogen atom. The McLafferty rearrangement is a common fragmentation pathway for amides with a sufficiently long alkyl chain on the nitrogen. libretexts.org

Table 4: Key Ions in the Mass Spectrum of this compound

| Ion | Predicted m/z |

|---|---|

| [M]⁺ (³⁵Cl) | 224 |

| [M+2]⁺ (³⁷Cl) | 226 |

| [M-Cl]⁺ | 189 |

| [C₇H₄OCl]⁺ | 139/141 |

UV-Visible Spectroscopy of this compound and its Derivatives

The electronic absorption spectrum of a molecule provides valuable information about its conjugated systems and the electronic transitions that can occur upon absorption of ultraviolet or visible light. For this compound, the principal chromophore is the benzoyl chloride moiety, where the phenyl ring is in conjugation with the carbonyl group of the acyl chloride. The hexyl group at the para position is an alkyl substituent and acts as an auxochrome, which can subtly modify the absorption characteristics of the main chromophore.

Detailed research findings specifically documenting the UV-Visible spectrum of this compound are not extensively available in publicly accessible literature. However, the spectrum can be reliably predicted based on the well-understood spectroscopy of the benzoyl chloride and substituted benzene chromophores. The spectrum is expected to be dominated by absorptions arising from π → π* and n → π* electronic transitions associated with the aromatic ring and the carbonyl group.

The primary absorption bands of benzene derivatives typically include the E1, E2, and B bands, which arise from π → π* transitions within the benzene ring. The presence of the carbonyl group in conjugation with the ring, as well as the chlorine atom, influences the energy levels of the molecular orbitals and thus the wavelengths of these absorption bands.

π → π* Transitions: These are typically strong absorptions. The benzoyl chloride chromophore is expected to exhibit intense bands corresponding to electronic transitions within the conjugated system. These are analogous to the B-band (benzenoid band) of benzene, which is shifted to longer wavelengths (a bathochromic or red shift) and intensified due to the substitution of the carbonyl group. The 4-hexyl group, being a weakly electron-donating alkyl group, is expected to cause a further slight bathochromic shift.

n → π* Transitions: The carbonyl group contains non-bonding electrons (n-electrons) on the oxygen atom. The transition of one of these electrons to an antibonding π* orbital (n → π) is also possible. These transitions are characteristically weak (low molar absorptivity) and often appear as a shoulder or a separate band at a longer wavelength than the main π → π transitions.

The expected absorption maxima for this compound are summarized in the table below, based on the analysis of similar aromatic carbonyl compounds.

| Expected Absorption Band | Electronic Transition | Typical Wavelength Range (λmax) | Typical Molar Absorptivity (ε) |

| K-Band | π → π | 240 - 260 nm | High ( > 10,000 L mol⁻¹ cm⁻¹) |

| B-Band | π → π | 270 - 290 nm | Moderate ( ~1,000 L mol⁻¹ cm⁻¹) |

| R-Band | n → π* | 310 - 330 nm | Low ( < 100 L mol⁻¹ cm⁻¹) |

| Note: The values in this table are estimations based on the analysis of related benzoyl derivatives and general spectroscopic principles. Specific experimental values for this compound may vary depending on the solvent and other experimental conditions. |

The solvent used to record the spectrum can influence the position of the absorption maxima. Polar solvents can stabilize the ground state of polar molecules, often leading to a shift in the absorption bands. For n → π* transitions, an increase in solvent polarity typically results in a hypsochromic (blue) shift, as the polar solvent molecules solvate the non-bonding electrons, increasing the energy required for the transition. Conversely, π → π* transitions often exhibit a slight bathochromic (red) shift in polar solvents.

Computational and Theoretical Studies on 4 Hexylbenzoyl Chloride and Its Derivatives

Molecular Docking Simulations

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used to predict the binding mode and affinity of a small molecule ligand to a protein receptor.

In studies of derivatives of analogous benzoyl chlorides, molecular docking has been instrumental in identifying potential therapeutic targets and elucidating binding mechanisms. For instance, in a study of novel quinazolin-2,4-dione analogues synthesized from 4-(2,4-dioxo-1,4-dihydro-2H-quinazolin-3-yl)-benzoyl chloride, molecular docking was employed to screen for potential therapeutic agents against the main protease (Mpro) of SARS-CoV-2, the virus responsible for COVID-19. The simulations revealed that one of the synthesized compounds exhibited the highest binding affinity for the target protein ekb.eg.

Similarly, pharmacophore-based molecular docking studies have been conducted on 4-(4-benzoylaminophenoxy) phenol (B47542) derivatives to identify them as potential androgen receptor (AR) antagonists for the treatment of prostate cancer. These studies helped in understanding the structural requirements for binding to the AR and guided the design of new potent inhibitors nih.govresearchgate.net. The docking results for a series of 4-anilino quinazoline (B50416) derivatives against the epidermal growth factor receptor (EGFR) tyrosine kinase showed significant binding affinities, suggesting their potential as anticancer agents nih.gov.

The insights gained from these molecular docking studies on related benzoyl derivatives can inform the design of docking studies for 4-hexylbenzoyl chloride derivatives. By identifying a relevant biological target, molecular docking could predict the binding interactions of 4-hexylbenzoyl derivatives, paving the way for the development of new therapeutic agents.

Table 1: Example Molecular Docking Data for Benzoyl Derivatives

| Compound Class | Target Protein | Key Findings |

|---|---|---|

| Quinazolin-2,4-dione analogues | SARS-CoV-2 Mpro | Identification of a derivative with high binding affinity ekb.eg. |

| 4-(4-benzoylaminophenoxy) phenol derivatives | Androgen Receptor | Elucidation of structural requirements for AR antagonism nih.govresearchgate.net. |

Pharmacokinetic and Toxicity Predictions (ADMET)

In silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction is a crucial step in the early stages of drug discovery. These computational models assess the drug-likeness of a compound, helping to identify candidates with favorable pharmacokinetic and safety profiles, thereby reducing the likelihood of late-stage failures.

For various benzoyl derivatives, ADMET prediction has been a standard component of their computational evaluation. In the study of quinazolin-2,4-dione analogues, in silico drug-likeness and ADMET findings indicated that a promising compound adhered to Lipinski's rule of five, suggesting its potential as a drug candidate ekb.eg. Similarly, ADME properties of 4-(4-benzoylaminophenoxy) phenol derivatives were evaluated to predict their bioavailability and drug-likeness, providing vital information for the design of new anti-prostate cancer agents nih.govresearchgate.net.

The prediction of ADMET properties is often carried out using various web-based tools and software that employ quantitative structure-activity relationship (QSAR) models. These tools can predict a wide range of properties, including aqueous solubility, blood-brain barrier penetration, cytochrome P450 inhibition, and various toxicity endpoints sci-hub.se. For instance, in silico ADMET and toxicity predictions were performed for benzimidazole (B57391) derivatives and their cobalt coordination compounds to assess their potential as chemotherapeutic agents mdpi.com.

These examples highlight the importance of ADMET predictions for benzoyl derivatives. For this compound derivatives, a similar in silico ADMET assessment would be essential to evaluate their potential as drug candidates, providing insights into their likely behavior in the human body.

Table 2: Commonly Predicted ADMET Properties

| Property | Description | Importance |

|---|---|---|

| Absorption | ||

| Human Intestinal Absorption (HIA) | Predicts the percentage of a compound absorbed through the human intestine. | Crucial for oral bioavailability. |

| Caco-2 Permeability | Predicts the permeability of a compound across the Caco-2 cell monolayer, a model of the intestinal epithelium. | Indicates potential for oral absorption. |

| Distribution | ||

| Blood-Brain Barrier (BBB) Penetration | Predicts the ability of a compound to cross the blood-brain barrier. | Important for CNS-targeting drugs and for avoiding CNS side effects. |

| Plasma Protein Binding (PPB) | Predicts the extent to which a compound binds to plasma proteins. | Affects the free concentration of the drug available for therapeutic action. |

| Metabolism | ||

| Cytochrome P450 (CYP) Inhibition | Predicts the potential of a compound to inhibit major CYP enzymes (e.g., CYP1A2, CYP2C9, CYP2C19, CYP2D6, CYP3A4). | Important for predicting drug-drug interactions. |

| Excretion | ||

| Total Clearance | Predicts the rate at which a drug is removed from the body. | Determines the dosing regimen. |

| Toxicity | ||

| AMES Toxicity | Predicts the mutagenic potential of a compound. | A key indicator of potential carcinogenicity. |

| hERG Inhibition | Predicts the potential of a compound to inhibit the hERG potassium channel. | A major cause of drug-induced cardiac arrhythmias. |

Quantum Chemical Calculations and Conformational Analysis

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), provide detailed information about the electronic structure, geometry, and reactivity of molecules. These calculations can be used to determine optimized molecular geometries, vibrational frequencies, molecular orbital energies (such as the Highest Occupied Molecular Orbital, HOMO, and the Lowest Unoccupied Molecular Orbital, LUMO), and electrostatic potential maps.

While specific quantum chemical studies on this compound were not found, the principles can be understood from studies on related molecules. For example, quantum chemical calculations have been used to study 3- and 4-nitrobenzaldehyde (B150856) oximes, providing insights into their molecular geometry, vibrational frequencies, and electronic properties researchgate.net. Such calculations are fundamental to understanding the intrinsic properties of a molecule that govern its reactivity and interactions.

Conformational analysis, which is often performed using quantum chemical methods, is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. This analysis is crucial for understanding how a molecule might interact with a biological receptor, as the bioactive conformation may not be the lowest energy conformation in solution.

For derivatives of this compound, quantum chemical calculations could be used to:

Determine the most stable conformations of the molecule.

Calculate the distribution of electronic charge and identify potential sites for electrophilic and nucleophilic attack.

Analyze the HOMO-LUMO energy gap, which is related to the chemical reactivity and stability of the molecule.

Simulate spectroscopic properties such as infrared and NMR spectra to aid in experimental characterization.

These computational insights are valuable for understanding the fundamental chemistry of this compound and its derivatives and for designing molecules with specific electronic and conformational properties.

Structure-Activity Relationship (SAR) Studies

Structure-Activity Relationship (SAR) studies are a cornerstone of medicinal chemistry. They involve systematically modifying the chemical structure of a compound and observing the effect of these modifications on its biological activity. The goal is to identify the key chemical features (pharmacophores) responsible for the desired activity and to optimize the lead compound to improve its potency, selectivity, and pharmacokinetic properties.

While a specific SAR study for this compound derivatives was not identified, the principles of SAR can be illustrated through studies on other benzoyl derivatives. For instance, a study on N-benzoyl-2-hydroxybenzamides as antiprotozoal agents revealed important SAR insights. Modifications to the benzoyl and hydroxybenzamide rings led to the identification of compounds with excellent antileishmanial and antimalarial activity nih.gov. The study highlighted the importance of specific substituents and their positions on the aromatic rings for biological activity.

In another example, SAR studies of benzoyl and cinnamoyl piperazine (B1678402)/piperidine amides as tyrosinase inhibitors showed that the nature of the substituent on the benzyl (B1604629) group had a significant impact on the inhibitory potency nih.gov.

For derivatives of this compound, a systematic SAR study would involve synthesizing a library of analogues with variations in:

The length and branching of the hexyl chain.

The substituents on the benzoyl ring.

The nature of the group attached to the carbonyl chloride.

By evaluating the biological activity of these analogues, it would be possible to establish a clear SAR, which would be invaluable for the rational design of more potent and selective compounds.

Table 3: Mentioned Compound Names

| Compound Name |

|---|

| This compound |

| 4-(2,4-dioxo-1,4-dihydro-2H-quinazolin-3-yl)-benzoyl chloride |

| 4-(4-benzoylaminophenoxy) phenol |

| 4-anilino quinazoline |

| N-benzoyl-2-hydroxybenzamides |

| Benzimidazole |

| 3-nitrobenzaldehyde oxime |

| 4-nitrobenzaldehyde oxime |

| Cinnamoyl piperazine amides |

Applications of 4 Hexylbenzoyl Chloride in Advanced Materials Science

Polymer Chemistry and Functional Polymers

In the realm of polymer chemistry, 4-Hexylbenzoyl chloride is instrumental in creating functional polymers with tailored properties. The benzoyl chloride moiety provides a reactive site for polymerization reactions, such as Friedel-Crafts acylation or esterification, allowing it to be incorporated into polymer backbones or attached as a side group.

Development of Conjugated Polymers for Organic Electronics

Conjugated polymers are a class of materials characterized by a backbone of alternating single and double bonds, which allows for the delocalization of π-electrons. This structure imparts unique electronic and optical properties, making them suitable for applications in organic electronics like organic field-effect transistors (OFETs) and organic solar cells.

A significant challenge in working with conjugated polymers is their inherent rigidity, which often leads to poor solubility in common organic solvents, hindering their processability. This compound is employed to overcome this limitation. By incorporating the 4-hexylbenzoyl group into the polymer structure, either as part of the main chain or as a pendant group, the flexible hexyl chains enhance the polymer's solubility.

Research has demonstrated the use of this compound in the synthesis of monomers for these advanced polymers. For instance, it is used in Friedel-Crafts acylation reactions to create complex monomers containing units like phenoxazine (B87303) or tandfonline.comBenzothieno[3,2-b] tandfonline.combenzothiophene (BTBT). nih.govwikipedia.org These monomers are then polymerized to form high-molecular-weight, solution-processable conjugated polymers for various electronic applications. nih.govlibretexts.orgstudymind.co.uk

| Monomer/Material Synthesized with this compound | Polymerization Method | Potential Application |

| 10-(4-(hexyl)benzoyl)-10H-phenoxazine | Pd-catalyzed polycondensation | Donor-acceptor conjugated copolymers nih.gov |

| Monocarbonyl-functionalized BTBT | Friedel–Crafts acylation | Organic field-effect transistors (OFETs) wikipedia.org |

| N-(4-hexylbenzoyl) dithieno[3,2-b:2',3'-d]pyrrole | Not specified | Donor-acceptor conjugated polymers studymind.co.uk |

| ((4-hexylphenyl)(10H-phenoxazin-10-yl)methanone | Suzuki–Miyaura coupling | Polymeric solar cells epa.gov |

This table illustrates examples of monomers and materials synthesized using this compound and their applications in organic electronics.

Solubility Enhancement in Polymeric Systems

The primary function of the hexyl group in this compound when used in polymer synthesis is to enhance solubility. The long, flexible, and nonpolar alkyl chains disrupt the tight packing of the rigid, planar polymer backbones. tandfonline.comnih.gov This disruption reduces the strong intermolecular π–π stacking interactions that cause aggregation and precipitation, allowing solvent molecules to penetrate and solvate the polymer chains more effectively.

This solubilizing effect is critical for the fabrication of electronic devices, which often relies on solution-based techniques like spin-coating or inkjet printing to create thin, uniform films. While shorter alkyl chains like hexyl provide sufficient solubility for processing, they can lead to stronger aggregation in the solid state compared to longer chains, which can be beneficial for charge transport in certain device architectures. nih.gov The choice of alkyl chain length, therefore, allows for fine-tuning the balance between solubility and the solid-state morphology of the polymer film. tandfonline.comchemguide.co.uk

| Feature | Polymer without Hexyl Chains | Polymer with Hexyl Chains |

| Intermolecular Packing | Tight, strong π–π stacking | Disrupted, weaker π–π stacking |

| Solubility in Organic Solvents | Very low to insoluble | Significantly enhanced |

| Processability | Poor, not suitable for solution-based methods | Good, enables spin-coating, printing, etc. |

| Film Formation | Difficult, often aggregates | Forms more uniform thin films |

This table provides a conceptual comparison of the properties of a rigid conjugated polymer with and without the incorporation of solubilizing hexyl side chains.

Liquid Crystal Synthesis

Liquid crystals (LCs) are states of matter that exhibit properties between those of conventional liquids and solid crystals. The molecules in LCs, known as mesogens, possess a degree of orientational order but lack long-range positional order. This compound is a valuable reagent in the synthesis of calamitic (rod-shaped) liquid crystals.

The structure of a typical rod-shaped mesogen consists of a rigid core, which provides structural anisotropy, and one or more flexible terminal chains. The 4-hexylbenzoyl moiety serves as an excellent component for such molecules. The phenyl ring contributes to the rigid core, while the hexyl group acts as the flexible tail. The acyl chloride function allows for the straightforward attachment of this entire group to another core component, often containing a hydroxyl or amino group, through a stable ester or amide linkage.

A patent describes the synthesis of a liquid crystal compound where this compound is reacted with 4-methoxyphenacylamine hydrochloride in pyridine. frontiersin.org In this reaction, the acyl chloride reacts with the amine to form an amide bond, linking the 4-hexylbenzoyl group to the rest of the molecule to create the final mesogen. The presence of the hexyl tail is crucial for inducing and stabilizing the liquid crystalline phases (e.g., smectic or nematic) over a specific temperature range.

Coatings and Surface Modification

The high reactivity of the acyl chloride group makes this compound a useful agent for the chemical modification of surfaces. wikipedia.orgsavemyexams.com This process, often called surface grafting, involves creating covalent bonds between the molecule and a substrate to permanently alter the substrate's surface properties.

Substrates that possess surface functional groups with active hydrogens, such as hydroxyl (-OH) groups on glass, silica, or metal oxides, or amine (-NH2) groups on functionalized polymers, are candidates for modification. The electrophilic carbonyl carbon of this compound is readily attacked by the nucleophilic oxygen or nitrogen atoms of these surface groups. libretexts.org This nucleophilic addition-elimination reaction results in the formation of a stable ester or amide linkage, covalently tethering the 4-hexylbenzoyl moiety to the surface. wikipedia.orgfrontiersin.org

The result of this modification is a surface layer composed of oriented 4-hexylbenzoyl groups. The outward-facing hexyl chains are nonpolar and create a low-energy surface. This significantly alters the surface's wetting characteristics, transforming it from potentially hydrophilic (water-attracting) to hydrophobic (water-repellent).

| Surface Property | Before Modification (e.g., Hydroxylated Silica) | After Modification with this compound |

| Surface Chemistry | Hydrophilic (-OH groups) | Hydrophobic (Hexyl groups) |

| Water Contact Angle | Low (< 30°) | High (> 90°) |

| Surface Energy | High | Low |

| Adhesion to Polar Liquids | Good | Poor |

This table illustrates the expected changes in surface properties of a hydroxylated substrate after modification with this compound.

Applications of 4 Hexylbenzoyl Chloride in Pharmaceutical and Agrochemical Research

Precursor in Drug Synthesis

The chemical reactivity of 4-hexylbenzoyl chloride makes it a valuable precursor in the development of novel therapeutic agents. It is particularly employed in creating derivatives that exhibit a range of biological effects, from anticancer to antimicrobial properties.

Anticancer Drug Development

In the field of oncology, this compound is utilized in the synthesis of compounds that have demonstrated cytotoxic effects against various cancer cell lines. A notable application is in the creation of specialized thiourea (B124793) derivatives.

Thiourea derivatives are a class of organic compounds that have garnered significant interest for their anticancer properties. The synthesis of 1-(4-hexylbenzoyl)-3-methylthiourea is a prime example of the application of this compound in this area. This compound is synthesized through an acylation reaction between this compound and N-methylthiourea, a process that has been shown to yield a potent anticancer agent mdpi.comanalis.com.my. The incorporation of the 4-hexylbenzoyl group is thought to enhance the lipophilic character of the thiourea derivative, which may improve its pharmacokinetic properties and cellular uptake mdpi.comanalis.com.my. Research has highlighted that the addition of the 4-hexylbenzoyl and methyl groups to the thiourea structure can increase the potency of its cytotoxic activity mdpi.com.

The synthesized 1-(4-hexylbenzoyl)-3-methylthiourea has been evaluated for its in vitro cytotoxicity against a panel of human cancer cell lines. The compound displayed significant anticancer activity against four specific cell lines: HeLa (cervical cancer), MCF-7 (breast cancer), WiDr (colon cancer), and T47D (breast cancer) mdpi.comanalis.com.my. When compared to the standard anticancer drug hydroxyurea, 1-(4-hexylbenzoyl)-3-methylthiourea exhibited lower IC50 values, indicating greater potency mdpi.comanalis.com.my. The most pronounced activity was observed against the T47D cell line mdpi.com.

Table 1: In Vitro Cytotoxicity of 1-(4-Hexylbenzoyl)-3-methylthiourea

| Cell Line | Cancer Type | IC50 (µM) of 1-(4-hexylbenzoyl)-3-methylthiourea | IC50 (µM) of Hydroxyurea (Control) |

| HeLa | Cervical Cancer | 412 | 5632 |

| MCF-7 | Breast Cancer | 390 | 2829 |

| WiDr | Colon Cancer | 433 | 1803 |

| T47D | Breast Cancer | 179 | 1803 |

Source: Malaysian Journal of Analytical Sciences analis.com.my

The cytotoxic mechanisms of thiourea derivatives are multifaceted and can involve various cellular pathways. Generally, these compounds are known to induce apoptosis, or programmed cell death, in cancer cells dntb.gov.uanih.govnih.gov. Some thiourea derivatives exert their anticancer effects by inhibiting key enzymes involved in cancer progression, such as cyclooxygenase-2 (COX-2) eurekaselect.comnih.govbenthamdirect.com. The functional groups C=S and N-H on the thiourea scaffold can act as a weak hydrogen bond acceptor and a hydrogen bond donor, respectively, which may contribute to the blocking of enzymatic activity analis.com.my.

Furthermore, thiourea derivatives can modulate signaling pathways critical for cancer cell survival and proliferation nih.govmdpi.com. For instance, some have been shown to inhibit the NF-κB pathway, which can lead to a reduction in vascular endothelial growth factor (VEGF) levels, suggesting potential anti-angiogenic effects wum.edu.pl. The induction of late apoptosis has been observed in various cancer cell lines treated with certain thiourea derivatives dntb.gov.uanih.gov. The presence of electronegative substituents on the phenyl rings of thiourea derivatives can influence their cytotoxicity and selectivity against cancer cells wum.edu.pl.

Antimicrobial and Anti-Tuberculosis Research

This compound also plays a role as a precursor in the synthesis of compounds aimed at combating infectious diseases, including those caused by antibiotic-resistant bacteria.

A significant application of this compound in antimicrobial research is in the synthesis of 2-aminoimidazole (2-AI) derivatives. These compounds have been investigated for their ability to reverse colistin resistance in Gram-negative bacteria, such as Acinetobacter baumannii nih.govnih.gov. Colistin is often considered a last-resort antibiotic for treating infections caused by multidrug-resistant Gram-negative bacteria. The development of resistance to this crucial drug poses a significant threat to public health.

Research has shown that certain 2-AI derivatives can downregulate the PmrAB two-component system in A. baumannii. This regulatory system is responsible for a modification of lipid A, a component of the bacterial outer membrane, which is a key mechanism of colistin resistance nih.govnih.gov. By inhibiting this modification, the 2-AI derivatives effectively resensitize the bacteria to colistin nih.gov. The synthesis of these promising antibiotic adjuvants begins with commercially available this compound, highlighting its importance in developing strategies to overcome antibiotic resistance.

Future Research Directions for 4 Hexylbenzoyl Chloride

Exploration of Novel Reaction Pathways and Catalysts

The development of new synthetic methods is crucial for expanding the chemical space accessible from 4-Hexylbenzoyl chloride. Future work will likely focus on discovering and optimizing novel reaction pathways and catalytic systems to enhance efficiency, selectivity, and substrate scope.

One promising area is the investigation of new catalysts for Friedel-Crafts acylation reactions. While traditional Lewis acids are effective, research into milder and more reusable catalysts, such as metal triflates (e.g., copper triflate), could offer significant advantages. researchgate.net These catalysts can facilitate the synthesis of novel ketone derivatives under less stringent conditions, potentially allowing for the acylation of sensitive aromatic and heterocyclic substrates that are incompatible with harsher reagents. researchgate.net